N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-isopropylphenyl)acetamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring substituted with an acetyl group and a methyl group, as well as an acetamide moiety attached to an isopropylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-isopropylphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation and Methylation: The thiazole ring is then acetylated and methylated using appropriate reagents such as acetic anhydride and methyl iodide.
Attachment of the Acetamide Moiety: The final step involves the reaction of the substituted thiazole with 4-isopropylphenylacetic acid to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylthiazol-2-yl)-2-phenylacetamide: Lacks the acetyl and isopropyl groups.
N-(5-acetylthiazol-2-yl)-2-(4-methylphenyl)acetamide: Lacks the methyl group on the thiazole ring and has a methyl group on the phenyl ring instead of an isopropyl group.
Uniqueness
N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-isopropylphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H20N2O2S/c1-10(2)14-7-5-13(6-8-14)9-15(21)19-17-18-11(3)16(22-17)12(4)20/h5-8,10H,9H2,1-4H3,(H,18,19,21) |
InChI Key |
HJIRIGOGRDMATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)C(C)C)C(=O)C |
Origin of Product |
United States |
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